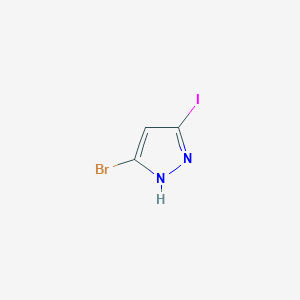

3-Bromo-5-iodopyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

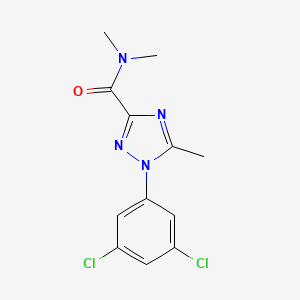

Übersicht

Beschreibung

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound that belongs to the pyrazole family . It is widely used in various fields including medical, industrial, and environmental research . In medical research, 3-Bromo-5-iodopyrazole has been used as a starting material for the synthesis of compounds with enhanced bioactivity and potency .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-iodopyrazole has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Wissenschaftliche Forschungsanwendungen

Medical Research

Field

Application Summary

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound and belongs to the pyrazole family. It has been used as a starting material for the synthesis of compounds with enhanced bioactivity and potency .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that 3-Bromo-5-iodopyrazole is used as a starting material in the synthesis process .

Results or Outcomes

It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase .

Environmental Research

Field

Application Summary

3-Bromo-5-iodopyrazole has been studied for its effects on ecosystems .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources.

Results or Outcomes

The specific results or outcomes of these studies were not detailed in the sources.

Industrial Research

Field

Application Summary

In industrial research, 3-Bromo-5-iodopyrazole has been used in the manufacturing process .

Results or Outcomes

Synthesis of Heterocyclic Systems

Field

Application Summary

3-Bromo-5-iodopyrazole is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . It’s especially interesting in the context of synthesizing structurally diverse pyrazole derivatives .

Results or Outcomes

Synthesis of Pyrazolo[1,5-a]pyrimidines

Application Summary

3-Bromo-5-iodopyrazole is used as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that 3-Bromo-5-iodopyrazole is used as a precursor in the synthesis process .

Results or Outcomes

Inhibition of GAPDH Enzyme in PDAC Cells

Application Summary

3-Bromo-Isoxazoline derivatives, which can be synthesized from 3-Bromo-5-iodopyrazole, have been found to inhibit the GAPDH enzyme in PDAC (Pancreatic Ductal Adenocarcinoma) cells . This inhibition triggers autophagy and apoptotic cell death .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that 3-Bromo-5-iodopyrazole is used as a precursor in the synthesis of 3-Bromo-Isoxazoline derivatives .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-3-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEKKNLEEVQVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodopyrazole | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)